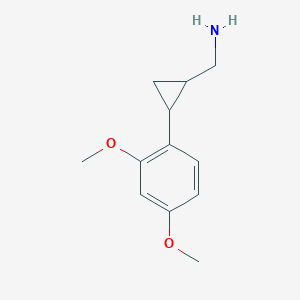

(2-(2,4-Dimethoxyphenyl)cyclopropyl)methanamine

Description

(2-(2,4-Dimethoxyphenyl)cyclopropyl)methanamine is a cyclopropane-containing amine derivative featuring a 2,4-dimethoxyphenyl substituent on the cyclopropane ring. This compound is of interest in medicinal chemistry due to its structural motifs, which are common in kinase inhibitors and neurotransmitter receptor modulators. The 2,4-dimethoxy groups likely enhance solubility and influence binding interactions with biological targets .

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

[2-(2,4-dimethoxyphenyl)cyclopropyl]methanamine |

InChI |

InChI=1S/C12H17NO2/c1-14-9-3-4-10(12(6-9)15-2)11-5-8(11)7-13/h3-4,6,8,11H,5,7,13H2,1-2H3 |

InChI Key |

RPNVHDCLEYPKNI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)C2CC2CN)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(2,4-Dimethoxyphenyl)cyclopropyl)methanamine typically involves the following steps:

Formation of the Cyclopropyl Ring: The cyclopropyl ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid.

Attachment of the Methanamine Group: The methanamine group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by an amine.

Introduction of the 2,4-Dimethoxyphenyl Group: The 2,4-dimethoxyphenyl group can be attached via a Friedel-Crafts alkylation reaction, where an aromatic ring reacts with an alkyl halide in the presence of a Lewis acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where the methanamine group is oxidized to form corresponding imines or amides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.

Major Products:

Oxidation: Imines, amides

Reduction: Amine derivatives

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry:

Organic Synthesis: (2-(2,4-Dimethoxyphenyl)cyclopropyl)methanamine is used as a building block in the synthesis of complex organic molecules.

Biology:

Biochemical Studies: The compound is used in studies to understand the interaction of cyclopropyl-containing compounds with biological systems.

Medicine:

Pharmaceutical Development: The compound is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of drug candidates.

Industry:

Material Science: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which (2-(2,4-Dimethoxyphenyl)cyclopropyl)methanamine exerts its effects involves its interaction with specific molecular targets and pathways. The cyclopropyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The 2,4-dimethoxyphenyl group can enhance the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Structural Features

The compound’s analogs vary in substituents on the cyclopropane ring and aromatic systems. Key comparisons include:

Key Observations :

Key Observations :

Key Observations :

Physicochemical Properties

| Property | Target Compound | [2-(2,4-Dichlorophenyl)cyclopropyl]methanamine | (1-(3-Chlorophenyl)cyclopropyl)methanamine |

|---|---|---|---|

| LogP (Predicted) | ~2.1 | ~3.5 | ~2.8 |

| Solubility (mg/mL) | >10 (methoxy enhances) | <5 (chlorine reduces) | ~7 |

| Melting Point | Not reported | Not disclosed | Not disclosed |

Key Observations :

Key Observations :

- Methoxy-substituted compounds generally exhibit fewer acute hazards compared to chlorinated derivatives .

Biological Activity

(2-(2,4-Dimethoxyphenyl)cyclopropyl)methanamine is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies, highlighting its pharmacological significance.

1. Synthesis of this compound

The synthesis of this compound typically involves the cyclopropanation of aromatic amines. The reaction can be facilitated through various methods, including the use of transition metal catalysts or via the formation of cyclopropyl intermediates. The resulting compound features a cyclopropyl moiety attached to a dimethoxyphenyl group, which is crucial for its biological activity.

2.1 Anticancer Activity

Recent studies have indicated that compounds with a similar structure exhibit significant anticancer properties. For instance, derivatives of 2-phenyl-4H-chromen have shown promising results against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis . Although specific data on this compound is limited, its structural analogs suggest potential efficacy against tumors.

2.2 Anti-inflammatory Properties

Compounds in this class are often evaluated for their anti-inflammatory effects. For example, studies have demonstrated that certain derivatives can downregulate pro-inflammatory cytokines such as IL-6 and TNF-α by inhibiting the TLR4/MAPK signaling pathway in cellular models . This mechanism could be relevant for this compound, warranting further investigation.

2.3 Neuropharmacological Effects

The activity at serotonin receptors has been explored in structurally related compounds. For instance, CYB210010 exhibited high agonist potency at 5-HT receptors and showed potential for neuroplasticity enhancement . Given the structural similarities, it is plausible that this compound may also interact with these receptors, influencing mood and cognition.

3.1 Cytotoxicity Assessment

A study evaluating the cytotoxic effects of various secondary amines found that compounds similar to this compound exhibited varied IC50 values against cancer cell lines . While specific data for this compound was not reported, the trends suggest a need for detailed cytotoxicity profiling.

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| 2a | Cancer A | 3.0 |

| 3c | Cancer B | 2.6 |

| (Target) | TBD | TBD |

3.2 Mechanistic Studies

Research into the mechanistic pathways of similar compounds has shown that they can inhibit key enzymes involved in cancer progression and inflammation . Understanding these pathways could provide insights into how this compound might exert its effects.

4. Conclusion and Future Directions

The biological activity of this compound remains an area ripe for exploration. Its structural features suggest potential applications in oncology and inflammation management. Future research should focus on:

- Detailed pharmacological profiling to establish IC50 values across various cell lines.

- Investigation into the compound's mechanism of action at molecular levels.

- Clinical studies to assess safety and efficacy in human subjects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.